molecular formula C22H29N5O3S B2555787 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 1203263-53-9

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2555787
CAS No.: 1203263-53-9
M. Wt: 443.57
InChI Key: VQIOLWPOOQFANS-UHFFFAOYSA-N
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Description

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
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Biological Activity

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that incorporates several pharmacologically relevant moieties, including thiazole and piperidine rings. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound can be broken down into distinct functional groups:

  • Piperidine ring : Known for its role in various biological activities.
  • Thiazole moiety : Associated with antimicrobial and anticancer activities.
  • Dimethylphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring is crucial for this activity:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A549 (Lung adenocarcinoma)0.19Induction of apoptosis
Compound 2Jurkat (T-cell leukemia)<1.0Bcl-2 inhibition
Compound 3PC12 (Neuroblastoma)1.84Neuroprotection

The above data indicate that modifications to the thiazole and piperidine structures significantly influence cytotoxicity and selectivity towards cancer cells .

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. For example, compounds exhibiting AChE inhibition have shown promise in Alzheimer's disease models by reducing amyloid-beta aggregation:

CompoundTargetIC50 (µM)
Thiazole derivative AAChE5.78
Thiazole derivative BBuChE5.75

These findings suggest that the compound may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative conditions.
  • Induction of Apoptosis : The thiazole moiety has been linked to the modulation of apoptotic pathways, particularly through interactions with Bcl-2 family proteins .
  • Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, contributing to their protective effects against cellular damage .

Case Studies

  • Anticancer Efficacy in Preclinical Models : A study evaluated the efficacy of thiazole-containing compounds against human cancer cell lines, revealing that structural modifications could enhance anticancer potency while minimizing toxicity .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that thiazole derivatives could significantly reduce neuroinflammation and oxidative stress markers in models of Alzheimer's disease .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-14-4-5-18(15(2)10-14)25-20(29)12-27-8-6-16(7-9-27)21(30)26-22-24-17(13-31-22)11-19(28)23-3/h4-5,10,13,16H,6-9,11-12H2,1-3H3,(H,23,28)(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIOLWPOOQFANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=CS3)CC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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